molecular formula C17H22N2O7 B14192711 D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine CAS No. 921934-19-2

D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine

Katalognummer: B14192711
CAS-Nummer: 921934-19-2
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: CCPJJUOMYYRWSZ-YPMHNXCESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine: is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of both D-alanyl and L-serine residues, linked through a benzyloxy-oxobutanoyl moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine typically involves the protection of amino acid functional groups followed by coupling reactions. One common method involves the use of tert-butyloxycarbonyl (Boc) protection for the amino groups. The protected amino acids are then coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form the desired peptide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient production of the compound with high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. It can serve as a model compound for studying peptide-based interactions in biological systems .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds .

Wirkmechanismus

The mechanism of action of D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the structure of the enzyme and the compound .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine is unique due to the presence of the benzyloxy-oxobutanoyl moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying specific chemical reactions and biological interactions .

Eigenschaften

CAS-Nummer

921934-19-2

Molekularformel

C17H22N2O7

Molekulargewicht

366.4 g/mol

IUPAC-Name

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(4-oxo-4-phenylmethoxybutanoyl)oxypropanoic acid

InChI

InChI=1S/C17H22N2O7/c1-11(18)16(22)19-13(17(23)24)10-26-15(21)8-7-14(20)25-9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,18H2,1H3,(H,19,22)(H,23,24)/t11-,13+/m1/s1

InChI-Schlüssel

CCPJJUOMYYRWSZ-YPMHNXCESA-N

Isomerische SMILES

C[C@H](C(=O)N[C@@H](COC(=O)CCC(=O)OCC1=CC=CC=C1)C(=O)O)N

Kanonische SMILES

CC(C(=O)NC(COC(=O)CCC(=O)OCC1=CC=CC=C1)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.